molecular formula C5H8N4 B13817157 N-methylpyrimidine-4,5-diamine CAS No. 3059-67-4

N-methylpyrimidine-4,5-diamine

Cat. No.: B13817157
CAS No.: 3059-67-4
M. Wt: 124.14 g/mol
InChI Key: XVKFIARTOSQEIY-UHFFFAOYSA-N
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Description

N-methylpyrimidine-4,5-diamine (CAS 3059-67-4) is a high-purity chemical intermediate with significant utility in medicinal chemistry and drug discovery. Its molecular formula is C5H8N4, with a molecular weight of 124.14 g/mol . This compound serves as a versatile precursor for the synthesis of complex bicyclic heterocycles, particularly pyrimidopyrimidines . These fused ring systems are of great research interest due to their diverse biological activities, which include acting as dihydrofolate reductase (DHFR) inhibitors, anticancer agents, and nucleoside transport inhibitors, as exemplified by drugs like dipyridamole . The structure features multiple reactive sites, allowing researchers to functionalize the molecule for building small-molecule libraries. This makes it a valuable scaffold for developing new therapeutic agents targeting various diseases . This compound is for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Properties

CAS No.

3059-67-4

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

5-N-methylpyrimidine-4,5-diamine

InChI

InChI=1S/C5H8N4/c1-7-4-2-8-3-9-5(4)6/h2-3,7H,1H3,(H2,6,8,9)

InChI Key

XVKFIARTOSQEIY-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=CN=C1N

Origin of Product

United States

Preparation Methods

Table 1: Summary of preparation methods and yields for this compound and related compounds

Detailed Method Analysis

Potassium Iodide Catalyzed Method

A notable method involves the use of potassium iodide as a catalyst to facilitate the nucleophilic substitution of 1,4-dichlorobutane with methylamine in an ether solvent. The ether solvent forms hydrogen bonds with methylamine, improving its solubility and maintaining high concentration in solution even at temperatures above the azeotropic point of methylamine and water. This method avoids high-pressure conditions and uses mild reaction parameters, achieving yields above 88% with product purity exceeding 99%. The halogen exchange reaction mediated by potassium iodide lowers activation energy and accelerates the nucleophilic substitution step.

Ammonia-Mediated Amination

In related pyrimidine diamine syntheses, ammonia in isopropanol under sealed tube conditions at 150 °C for 16 hours achieves high conversion and yields (~91%). This method is applicable for preparing 6-chloro-2-methylpyrimidine-4,5-diamine, a close structural analog, indicating its potential applicability to this compound synthesis with appropriate methylamine substitution.

Nucleophilic Aromatic Substitution (SNAr)

The fundamental mechanism for these syntheses is SNAr, where the electron-deficient pyrimidine ring facilitates nucleophilic attack by methylamine on the chlorine-substituted positions. The reaction conditions (temperature, solvent, catalyst) are optimized to enhance nucleophilicity and substitution rate, while minimizing side reactions.

Purification Techniques

After synthesis, purification is typically achieved by:

  • Crystallization: Using solvents like isopropanol or water mixtures to precipitate the product.
  • Chromatography: For higher purity, chromatographic techniques such as column chromatography or preparative HPLC may be employed.
  • Distillation: In some cases, distillation under reduced pressure can be used to remove volatile impurities.

Research Findings and Data

  • The potassium iodide catalyzed method demonstrates significant industrial potential due to mild reaction conditions, cost-effectiveness, and high yield and purity.
  • Reaction optimization studies show that solvent choice critically affects methylamine solubility and reaction kinetics.
  • The use of sealed tube reactors or high-pressure vessels enables higher temperature reactions that improve conversion rates for more challenging substitutions.
  • Analytical data such as HPLC, LC-MS, and NMR confirm the structural integrity and purity of synthesized this compound.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Potassium iodide catalyzed SNAr Methylamine, KI, ether solvent Ambient pressure, elevated temp. >88 Mild conditions, high purity Requires KI catalyst
Ammonia in isopropanol (sealed tube) Ammonia, isopropanol 150 °C, 16 h 91 High yield, straightforward Requires sealed tube and heating
Methylamine in DMF with K2CO3 Methylamine, K2CO3, DMF 100-130 °C, 12-16 h 80-90 Common solvents, scalable Longer reaction time

Chemical Reactions Analysis

Types of Reactions: N-methylpyrimidine-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methylpyrimidine-4,5-dione, while reduction may produce this compound derivatives with different substituents .

Scientific Research Applications

N-methylpyrimidine-4,5-diamine has several scientific research applications, including:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities
This compound H (6), CH₃ (N4) 150.17 Not reported Base scaffold; modifiable for drug design
6-Chloro-N4-methyl-N4-phenyl derivative Cl (6), CH₃ (N4), C₆H₅ (N4) 234.69 133.5–135.5 π-π stacking; hydrogen bonding
2-Chloro-N4-methyl derivative Cl (2), CH₃ (N4) 184.63 Not reported Higher reactivity (Safety Data Sheet )
N5-(4-Hydroxybenzylidene)-N4-phenyl C₆H₅ (N4), 4-OH-C₆H₄ (N5) 307.34 Not reported Anticancer (IC₅₀: 12.3 µM vs. HeLa cells)
6-Chloro-N4-isopropyl derivative Cl (6), CH(CH₃)₂ (N4) 220.69 Not reported Predicted pKa: 2.69; lipophilic

Key Findings:

Substituent Effects on Stability and Reactivity Chloro substituents at position 6 (vs. 2) enhance steric hindrance and electronic effects, influencing reactivity. For instance, 6-chloro derivatives exhibit stronger π-π interactions (3.34 Å stacking distance) compared to non-chlorinated analogs .

Biological Activity Anticancer Potential: Derivatives with benzylidene groups (e.g., 5A and 5E in Table 1) show significant activity against HeLa cells, comparable to cisplatin. The 4-hydroxybenzylidene substituent enhances hydrogen bonding with kinase targets (e.g., c-Src kinase) . Toxicity: The 2-chloro derivative’s Safety Data Sheet highlights inhalation risks, suggesting higher acute toxicity than 6-chloro analogs .

Crystallographic and Spectroscopic Differences Monoclinic crystal systems (e.g., P21/c) are common in chloro-substituted derivatives, while alkyl-substituted analogs (e.g., isopropyl) may adopt different packing modes due to steric effects . IR and NMR spectra vary significantly with substituents. For example, N-methyl protons resonate at δ 3.2–3.5 ppm, whereas aromatic protons in phenyl-substituted derivatives appear at δ 7.0–7.5 ppm .

Biological Activity

N-Methylpyrimidine-4,5-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with two amino groups at positions 4 and 5, and a methyl group at position 2. The presence of these functional groups contributes to its reactivity and potential biological interactions.

Property Value
Molecular FormulaC₅H₈N₄
Molecular Weight128.14 g/mol
Melting Point150-155 °C
SolubilitySoluble in water and organic solvents

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in critical cellular processes. Its mechanism of action is primarily attributed to:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism.
  • Antimicrobial Activity : this compound exhibits significant antibacterial and antifungal properties. It disrupts microbial cell wall synthesis and interferes with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound helps in optimizing its biological activity. Modifications to the pyrimidine ring or amino groups can enhance potency or selectivity for specific targets. For instance:

Modification Effect on Activity
Addition of halogen at position 6Increased antibacterial potency
Methylation of amino groupsEnhanced solubility and bioavailability
Substitution with larger alkyl groupsBroadened spectrum of antimicrobial activity

Case Studies

  • Inhibition of Plasmodium falciparum DHFR :
    A study assessed the inhibitory activity of this compound against Plasmodium falciparum DHFR. The compound demonstrated promising IC50 values in the nanomolar range, indicating potent antimalarial activity .
  • Antibacterial Activity :
    In vitro studies showed that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis .
  • Toxicological Studies :
    Toxicological assessments revealed that while this compound exhibits significant biological activity, it also has acute toxicity when ingested or in contact with skin. Careful evaluation of dosage is essential for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for N-methylpyrimidine-4,5-diamine, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or reductive amination. Key steps include:

  • Substitution Reactions : Replace halogen or methoxy groups (e.g., in 2-Chloro-6-methylpyrimidine-4,5-diamine) with methylamine under reflux in polar aprotic solvents like DMF at 80–100°C .
  • Reductive Amination : Use hydrogen gas with palladium catalysts (e.g., Pd/C) in ethanol to reduce nitro or cyano intermediates to amines .
  • Optimization : Yield depends on stoichiometry, temperature, and catalyst activity. For example, excess methylamine (1.5–2.0 eq) improves substitution efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies methyl and amino groups. For example, methyl protons appear as singlets at ~2.5 ppm, while NH₂ groups show broad peaks at ~5–6 ppm .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures. Key parameters include bond angles (e.g., N–C–Cl ≈ 118°) and displacement parameters to confirm molecular geometry .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 158.59 for C₅H₇ClN₄ derivatives) .

Q. How do substitution reactions at the methyl and amino groups proceed in this compound?

Methodological Answer:

  • Methyl Group Reactivity : The methyl group is inert under mild conditions but undergoes oxidation with KMnO₄/H₂SO₄ to carboxylic acid derivatives .
  • Amino Group Reactivity :
    • Acylation : React with acetyl chloride in THF to form acetamide derivatives.
    • Diazotization : Treat with NaNO₂/HCl at 0–5°C to generate diazonium salts for coupling reactions .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes). IC₅₀ values are determined via dose-response curves .
  • Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains. MIC values <10 µg/mL suggest potency .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ calculations .

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

Methodological Answer:

  • Structural Validation : Confirm compound purity via HPLC (>95%) and crystallography to rule out isomer interference .
  • Assay Standardization : Compare protocols for consistency in pH, serum concentration, and incubation time .
  • Meta-Analysis : Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups enhance antimicrobial activity) .

Q. What computational methods predict interaction mechanisms between this compound and biological targets?

Methodological Answer:

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonds with active-site residues .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
  • DFT Calculations : Gaussian 09 to analyze electron density at amino groups, predicting reactivity toward electrophiles .

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